2-(3-((2-((3,4-dimethoxyphenethyl)amino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diethylacetamide

Description

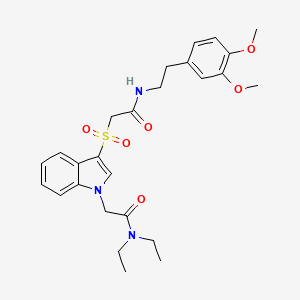

2-(3-((2-((3,4-dimethoxyphenethyl)amino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diethylacetamide is a synthetic acetamide derivative featuring a multi-substituted indole core. Its structure includes a sulfonyl group bridging the indole moiety and a 3,4-dimethoxyphenethylamine side chain, with N,N-diethyl substitution on the acetamide terminus. This compound is hypothesized to target enzymes or receptors associated with indole-based signaling pathways, leveraging its sulfonyl group for enhanced binding affinity and the dimethoxyphenethyl group for improved lipophilicity and metabolic stability .

Properties

IUPAC Name |

2-[3-[2-[2-(3,4-dimethoxyphenyl)ethylamino]-2-oxoethyl]sulfonylindol-1-yl]-N,N-diethylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H33N3O6S/c1-5-28(6-2)26(31)17-29-16-24(20-9-7-8-10-21(20)29)36(32,33)18-25(30)27-14-13-19-11-12-22(34-3)23(15-19)35-4/h7-12,15-16H,5-6,13-14,17-18H2,1-4H3,(H,27,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQHXAUMXMKZKKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)S(=O)(=O)CC(=O)NCCC3=CC(=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H33N3O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

515.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(3-((2-((3,4-dimethoxyphenethyl)amino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diethylacetamide , with CAS number 878057-35-3 , is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

| Property | Value |

|---|---|

| Molecular Formula | C26H33N3O6S |

| Molecular Weight | 515.63 g/mol |

| Density | Not Available |

| Melting Point | Not Available |

| Boiling Point | Not Available |

The biological activity of this compound is largely attributed to its structural components, which include an indole moiety and a sulfonamide group. These functional groups are known to interact with various biological targets, potentially leading to effects on cell signaling pathways.

Potential Mechanisms:

- Inhibition of Enzymatic Activity : The sulfonamide group may inhibit certain enzymes, affecting metabolic pathways.

- Receptor Modulation : The indole structure can interact with neurotransmitter receptors, potentially influencing neuroactivity.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, analogs have shown effectiveness in inhibiting the proliferation of various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.

Neuroprotective Effects

Research has also suggested that this compound may possess neuroprotective properties. In vitro studies have demonstrated that it can enhance neuronal survival under oxidative stress conditions.

Case Studies

-

Study on Anticancer Activity :

- Objective : To evaluate the cytotoxic effects of the compound on breast cancer cell lines.

- Methodology : MCF-7 cells were treated with varying concentrations of the compound.

- Results : A dose-dependent reduction in cell viability was observed, with IC50 values indicating significant potency against the cancer cells.

- : The compound exhibits promising anticancer activity that warrants further investigation.

-

Neuroprotective Study :

- Objective : To assess the neuroprotective effects in a zebrafish model.

- Methodology : Zebrafish were exposed to oxidative stress and treated with the compound.

- Results : Treated zebrafish showed improved survival rates and reduced behavioral abnormalities compared to controls.

- : The compound may offer protective effects against neurodegenerative processes.

Toxicological Profile

A preliminary toxicological assessment indicates that the compound exhibits low toxicity at therapeutic doses. However, further studies are necessary to establish a comprehensive safety profile.

Comparison with Similar Compounds

Table 1: Structural Features of Comparable Compounds

| Compound Name | Core Structure | Key Substituents | Molecular Formula |

|---|---|---|---|

| Target Compound | Indole-sulfonyl | 3,4-dimethoxyphenethyl, N,N-diethylacetamide | C₂₆H₃₂N₃O₆S (hypothesized) |

| 2-(1-(4-chlorobenzoyl)-5-methoxy-1H-indol-3-yl)-N-((4-(trifluoromethyl)phenyl)sulfonyl)acetamide | Indole-sulfonyl | 4-chlorobenzoyl, 5-methoxy, trifluoromethylphenyl | C₂₅H₁₈ClF₃N₂O₅S |

| N-substituted 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide | Indole-oxoacetamide | Adamantane, o-toluidine | C₂₈H₃₄N₂O₂ (estimated) |

| N-(2-(1H-indol-3-yl)ethyl)-2-(2-fluoro-[1,1’-biphenyl]-4-yl)propanamide | Indole-propanamide | Fluoro-biphenyl, ethyl linker | C₂₅H₂₂FN₂O (estimated) |

| 2-(3,4-dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide | Pyrazol-acetamide | 3,4-dichlorophenyl, dihydropyrazol | C₁₉H₁₇Cl₂N₃O₂ |

Key Observations :

- The target compound distinguishes itself with dual methoxy groups on the phenethylamine side chain, which may enhance membrane permeability compared to chlorinated or fluorinated analogs (e.g., compound in Table 1 with 4-chlorobenzoyl and trifluoromethyl groups) .

- The sulfonyl linker in the target compound contrasts with oxadiazole-sulfanyl or pyrazol-based scaffolds (), which are associated with distinct electronic profiles and hydrogen-bonding capabilities .

Key Observations :

- The target compound likely requires sulfonation and amidation steps , similar to ’s protocol for sulfonyl-acetamide synthesis, but with additional challenges in introducing the dimethoxyphenethyl group .

- Adamantane-containing analogs () employ Grignard-like reagents (n-BuLi) , which are less relevant to the target’s synthesis but highlight the versatility of indole functionalization .

- Carbodiimide-mediated coupling () is a common method for acetamide formation and may be applicable to the target compound’s synthesis .

Physicochemical and Pharmacological Properties

Table 3: Property Comparison

Key Observations :

- The target compound’s dimethoxyphenethyl group likely reduces LogP compared to adamantane derivatives but increases it relative to dichlorophenyl analogs, balancing lipophilicity and solubility .

- Fluorinated biphenyl derivatives () exhibit moderate solubility due to fluorine’s polarity, whereas the target’s methoxy groups may offer comparable solubility with reduced toxicity .

- The sulfonyl group in the target compound could enhance binding specificity for sulfhydryl-containing enzymes, similar to COX-2 inhibitors (), but with distinct selectivity due to the absence of a trifluoromethyl group .

Q & A

Q. What are the key considerations for synthesizing this compound with high purity?

- Category : Basic (Synthesis & Characterization)

- Methodological Answer : Synthesis typically involves multi-step reactions, including sulfonation of the indole moiety, amide coupling, and functionalization of the phenethylamine group. Critical steps include:

- Temperature control : Maintain 0–5°C during sulfonation to prevent side reactions (e.g., over-oxidation) .

- Solvent selection : Use polar aprotic solvents (e.g., DMF) for amide bond formation to enhance reaction efficiency .

- Catalysts : Employ coupling agents like HATU or EDCI for efficient amino-acid conjugation .

- Purification : Utilize column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization in ethanol .

Structural confirmation requires ¹H/¹³C NMR for functional group analysis and HRMS to verify molecular weight .

Q. How can researchers confirm the structural integrity of this compound?

- Category : Basic (Analytical Chemistry)

- Methodological Answer : Combine spectroscopic and computational methods:

- NMR spectroscopy : Analyze chemical shifts for the indole NH (~10 ppm), sulfonyl group (~3.5 ppm for CH₂-SO₂), and diethylacetamide protons (~1.2 ppm for CH₃) .

- FT-IR : Identify key stretches (e.g., C=O at ~1650 cm⁻¹, SO₂ at ~1150 cm⁻¹) .

- X-ray crystallography : Resolve 3D conformation if single crystals are obtainable .

- Computational validation : Compare experimental spectra with density functional theory (DFT)-predicted spectra .

Q. What preliminary assays are recommended to assess its biological activity?

- Category : Basic (Biological Screening)

- Methodological Answer : Prioritize target-agnostic screens to identify potential mechanisms:

- Enzyme inhibition assays : Test against kinases or proteases due to the sulfonyl group’s electrophilic properties .

- Cell viability assays : Use cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination via MTT assays .

- Receptor binding studies : Radioligand displacement assays for GPCRs (e.g., serotonin receptors, given the indole scaffold) .

- Solubility checks : Measure in PBS/DMSO mixtures to ensure compatibility with biological buffers .

Advanced Research Questions

Q. How can low yields during the final coupling step be optimized?

- Category : Advanced (Synthesis Optimization)

- Methodological Answer : Low yields often stem from steric hindrance or poor nucleophile reactivity. Mitigation strategies include:

- Microwave-assisted synthesis : Reduce reaction time and improve efficiency (e.g., 80°C, 30 minutes) .

- Protecting groups : Temporarily protect the indole NH with Boc to prevent side reactions during sulfonation .

- Alternative coupling reagents : Replace EDCI with T3P® for higher yields in sterically crowded environments .

- Real-time monitoring : Use TLC or inline IR to track intermediate formation and adjust conditions dynamically .

Q. How should conflicting data on its cytotoxicity across cell lines be resolved?

- Category : Advanced (Data Contradiction Analysis)

- Methodological Answer : Discrepancies may arise from assay conditions or off-target effects. Address by:

- Dose-response validation : Repeat assays with freshly prepared stock solutions to exclude solubility artifacts .

- Metabolic profiling : Use LC-MS to check for cell line-specific metabolite formation (e.g., cytochrome P450 activity) .

- Target engagement assays : Employ CETSA (Cellular Thermal Shift Assay) to confirm direct binding to purported targets .

- Orthogonal assays : Compare results from MTT, ATP-based luminescence, and clonogenic survival assays .

Q. What computational strategies predict its interaction with biological targets?

- Category : Advanced (Structure-Activity Relationships)

- Methodological Answer : Leverage in silico tools to guide experimental design:

- Molecular docking : Use AutoDock Vina to model binding poses with receptors (e.g., 5-HT₂A due to indole similarity) .

- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions .

- Pharmacophore mapping : Identify critical features (e.g., hydrogen bond acceptors at sulfonyl groups) using Schrödinger .

- ADMET prediction : Calculate LogP (target ~3.5) and PAINS filters to exclude promiscuous binders .

Q. How can metabolic stability be improved for in vivo studies?

- Category : Advanced (Pharmacokinetics)

- Methodological Answer : Address rapid clearance or metabolite toxicity via:

- Isotope labeling : Synthesize a deuterated analog at labile positions (e.g., benzylic hydrogens) to slow CYP450 metabolism .

- Prodrug design : Mask the sulfonyl group as a tert-butyl ester to enhance membrane permeability .

- Microsomal assays : Test stability in human liver microsomes and identify major metabolites via UPLC-QTOF .

- Co-administration studies : Use CYP inhibitors (e.g., ketoconazole) in rodent models to prolong half-life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.